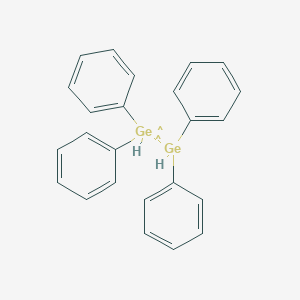![molecular formula C20H20N2NaO8S+ B227718 Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid CAS No. 14052-68-7](/img/structure/B227718.png)
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid is a compound that has been extensively studied in scientific research. It is also known as N-(4-(4-(4-(3-Carboxypropanoylamino)phenyl)sulfonylanilino)-4-oxobutyl)-L-glutamic acid. This compound is a derivative of the amino acid glutamate and has been found to have various biochemical and physiological effects.
作用機序
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. It binds to the glycine site of the NMDA receptor and inhibits the binding of glycine, which is necessary for the activation of the receptor. This results in the inhibition of glutamate-mediated synaptic transmission and plasticity.
Biochemical and Physiological Effects:
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid has various biochemical and physiological effects. It has been found to inhibit the induction of long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity. It has also been found to inhibit the development of kindling, which is a model of epilepsy. Furthermore, it has been found to have neuroprotective effects in various models of neurodegenerative diseases.
実験室実験の利点と制限
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid has several advantages for lab experiments. It is a highly specific antagonist of the NMDA receptor and does not interact with other glutamate receptors. It is also water-soluble, which makes it easy to administer in experiments. However, one of the limitations of this compound is that it has a relatively short half-life, which may limit its effectiveness in certain experiments.
将来の方向性
For the study of this compound include studying its effects on other glutamate receptors and in other models of neurological disorders.
合成法
The synthesis of Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid involves the reaction between N-(4-(4-aminophenyl)sulfonylphenyl)butanamide and L-glutamic acid. The reaction is carried out in the presence of a coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-Dimethylaminopyridine (DMAP). The final product is obtained after purification using column chromatography.
科学的研究の応用
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid has been extensively studied in scientific research. It has been found to have various applications in the field of neuroscience, particularly in the study of glutamate receptors. This compound has been used to study the effects of glutamate on synaptic transmission and plasticity. It has also been used to study the role of glutamate receptors in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
CAS番号 |
14052-68-7 |
|---|---|
製品名 |
Sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid |
分子式 |
C20H20N2NaO8S+ |
分子量 |
471.4 g/mol |
IUPAC名 |
sodium;4-[4-[4-(3-carboxypropanoylamino)phenyl]sulfonylanilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H20N2O8S.Na/c23-17(9-11-19(25)26)21-13-1-5-15(6-2-13)31(29,30)16-7-3-14(4-8-16)22-18(24)10-12-20(27)28;/h1-8H,9-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28);/q;+1 |
InChIキー |
ZNZHHVLKUHDNQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O.[Na+] |
正規SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)[O-])S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)[O-].[Na+].[Na+] |
同義語 |
4,4'-disuccinoylaminodiphenyl sulfone DDS-DSA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227666.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B227677.png)


![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)




![2-chloro-N-[2-[2-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B227750.png)